1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a piperidine ring and an oxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of oxane derivatives with piperidine under controlled conditions. One common method involves the use of a Mannich reaction, where formaldehyde and a secondary amine (piperidine) react with a ketone (oxane derivative) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, with careful control of temperature and pH to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted piperidine and oxane derivatives.
Scientific Research Applications
1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
1-(1-oxo-3-phenyl-2-propenyl)piperidine: Similar structure but with a phenyl group instead of an oxane moiety.
1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: Contains a pyrazolo[3,4-d]pyrimidin-1-yl group, making it structurally more complex.
Uniqueness: 1-[3-(Oxan-4-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of both piperidine and oxane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(oxan-4-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-7-3-4-12(10-14)11-5-8-16-9-6-11/h2,11-12H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQOFHMBQNQAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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